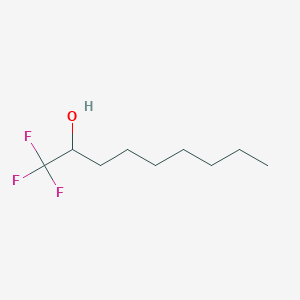

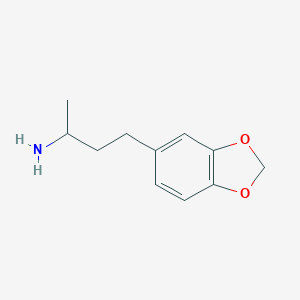

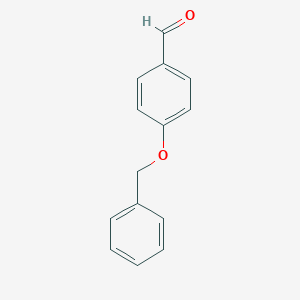

4-(2H-1,3-benzodioxol-5-yl)butan-2-amine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

科学的研究の応用

Synthesis and Structural Analysis

Several studies focus on the synthesis and structural analysis of compounds related to 4-(2H-1,3-benzodioxol-5-yl)butan-2-amine. For instance, Kozlov and Tereshko (2013) reported the synthesis of hexahydrobenzo[b][1,7]phenanthroline derivatives through a three-component condensation process involving quinolin-5-amine, methyl 2-(1,3-benzodioxol-5-yl)-4,6-dioxocyclohexane-1-carboxylates, and aromatic aldehydes. The process resulted in a mixture of cis- and trans-isomeric compounds (Kozlov & Tereshko, 2013). Furthermore, Avakyan et al. (2017) studied acylation and cyclization reactions of 4-amino-5-(1,4-benzodioxan-2-yl)-4H-1,2,4-triazole-3-thiol, revealing insights into the chemical behavior and potential applications of these compounds (Avakyan, Vartanyan, Sargsyan, 2017).

Antibacterial Activity and Biological Applications

Aziz‐ur‐Rehman et al. (2015) conducted research on N-alkyl/aralkyl-N-(1,3-benzodioxol-5-yl)arylsulfonamide derivatives, derived from 1,3-Benzodioxol-5-amine, to assess their antibacterial activity. The findings suggested moderate inhibitory capabilities compared to standard antibiotics, indicating potential biological applications of these compounds (Aziz‐ur‐Rehman et al., 2015).

Material Science and Polymer Research

In material science, Aly and El-Mohdy (2015) explored the modification of polyvinyl alcohol/acrylic acid hydrogels through condensation reactions with various amine compounds, including 4-(2H-1,3-benzodioxol-5-yl)butan-2-amine. This modification aimed to improve the thermal stability and biological activity of these hydrogels, suggesting potential medical applications (Aly & El-Mohdy, 2015).

Computational Chemistry and Theoretical Studies

In the field of computational chemistry, Almansour et al. (2016) synthesized benzimidazole-tethered oxazepine heterocyclic hybrids and conducted density functional theory (DFT) analyses. These studies provide insights into the molecular structure, charge distribution, and potential applications of these compounds in nonlinear optical (NLO) properties (Almansour et al., 2016).

Electrochemical Studies and Corrosion Inhibition

Olasunkanmi et al. (2016) investigated quinoxaline derivatives as corrosion inhibitors for mild steel, one of which included a structure related to 4-(2H-1,3-benzodioxol-5-yl)butan-2-amine. This study demonstrated the potential of these compounds in mitigating corrosion, further highlighting the versatility of these chemical structures (Olasunkanmi, Kabanda, Ebenso, 2016).

作用機序

Target of Action

Similar compounds have been known to interact with various receptors and enzymes in the body, influencing cellular processes .

Mode of Action

It is likely that the compound interacts with its targets, leading to changes in cellular processes .

Biochemical Pathways

Similar compounds have been known to influence various biochemical pathways, leading to downstream effects .

Pharmacokinetics

These properties play a crucial role in determining the bioavailability of the compound .

Result of Action

Similar compounds have been known to induce various cellular responses .

Action Environment

Environmental factors such as pH, temperature, and the presence of other molecules can influence the action, efficacy, and stability of 4-(2H-1,3-benzodioxol-5-yl)butan-2-amine .

特性

IUPAC Name |

4-(1,3-benzodioxol-5-yl)butan-2-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15NO2/c1-8(12)2-3-9-4-5-10-11(6-9)14-7-13-10/h4-6,8H,2-3,7,12H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LWUIKWNECJUNDA-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CCC1=CC2=C(C=C1)OCO2)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60961163 |

Source

|

| Record name | 4-(2H-1,3-Benzodioxol-5-yl)butan-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60961163 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

193.24 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(2H-1,3-benzodioxol-5-yl)butan-2-amine | |

CAS RN |

40742-32-3 |

Source

|

| Record name | 3,4-Methylenedioxyphenylisobutylamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0040742323 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-(2H-1,3-Benzodioxol-5-yl)butan-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60961163 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-[Tert-butyl(dimethyl)silyl]oxypent-1-en-3-one](/img/structure/B125276.png)